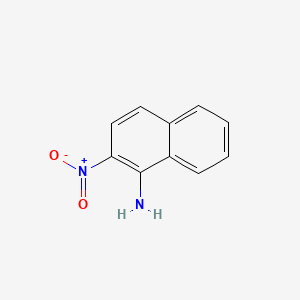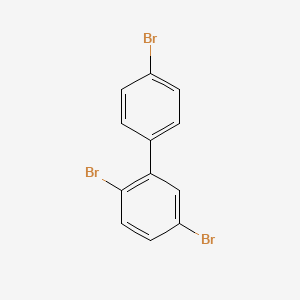
2,4',5-Tribromobiphenyl
説明
Molecular Structure Analysis
The molecular formula of 2,4’,5-Tribromobiphenyl is C12H7Br3 . It belongs to the class of organic compounds known as polybrominated biphenyls, which are organic aromatic compounds containing a biphenyl moiety, substituted at two or more ring positions by a bromine atom .Chemical Reactions Analysis
Polybrominated biphenyls (PBBs) like 2,4’,5-Tribromobiphenyl can be analyzed using gas chromatography-mass spectrometry (GC-MS) systems . The running time of this method is 8.8 min, which is nearly 50% shorter than the test method described in International Electrotechnical Commission (IEC) standard 62321-6: 2015 .Physical And Chemical Properties Analysis
2,4’,5-Tribromobiphenyl is a solid substance with a colorless to white appearance . Its average molecular mass is 390.896 g/mol . Unfortunately, specific information about its melting point, boiling point, and solubility was not available .科学的研究の応用
Metabolomics Research
It supports metabolomics research projects, which are facilitated by institutions like the Canadian Institutes of Health Research and The Metabolomics Innovation Centre (TMIC). These projects may involve studying the metabolic profiles associated with exposure to substances like 2,4’,5-Tribromobiphenyl .
Analytical Method Development
There is an application in developing rapid analytical methods for polybrominated biphenyls (PBBs), where 2,4’,5-Tribromobiphenyl can be analyzed using advanced gas chromatography-mass spectrometry (GC/MS) systems to improve detection rates .
Photocatalytic Degradation Studies
This compound is also studied in photocatalytic degradation research, where its interaction with metal-doped TiO2 nanocomposites in aqueous environments is examined to understand mechanisms and solution effects on its debromination pathways .
作用機序
Target of Action
The primary target of 2,4’,5-Tribromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator . It plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Biochemical Pathways
The activation of AhR by 2,4’,5-Tribromobiphenyl affects the biochemical pathways related to the metabolism of xenobiotics . The compound’s action leads to the upregulation of enzyme genes involved in these pathways, impacting the body’s ability to process and eliminate foreign substances .
Pharmacokinetics
Given its structure and properties, it is likely to have low water solubility , suggesting that its bioavailability may be influenced by factors such as its formulation and the route of administration.
Result of Action
The activation of AhR by 2,4’,5-Tribromobiphenyl leads to various molecular and cellular effects. These include the upregulation of xenobiotic metabolizing enzyme genes and the mediation of the toxic effects of halogenated aromatic hydrocarbons . These effects can impact various biological processes, including cell cycle regulation and oxidative stress response .
Action Environment
The action, efficacy, and stability of 2,4’,5-Tribromobiphenyl can be influenced by various environmental factors. For instance, its persistence in the environment may be due to its resistance to degradation . Additionally, its use as a flame retardant in various consumer products can lead to its widespread distribution in the environment .
Safety and Hazards
特性
IUPAC Name |
1,4-dibromo-2-(4-bromophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br3/c13-9-3-1-8(2-4-9)11-7-10(14)5-6-12(11)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQAOFEQEGKHRBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074768 | |
| Record name | PBB 031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4',5-Tribromobiphenyl | |
CAS RN |
59080-36-3 | |
| Record name | 2,4',5-Tribromobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059080363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PBB 031 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0074768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4',5-TRIBROMOBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F3YQ7ZFWN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




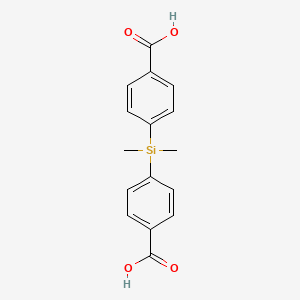
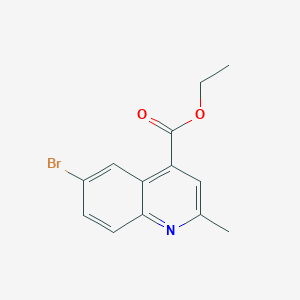
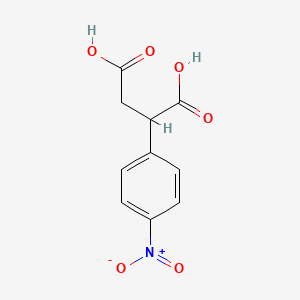

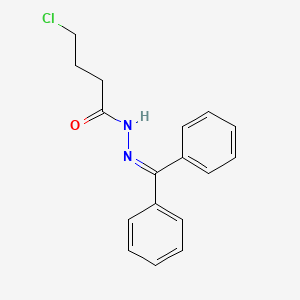


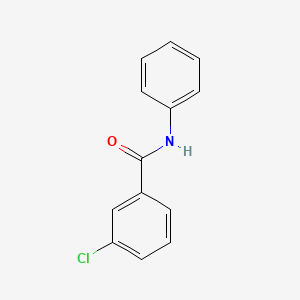

![2-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1595091.png)
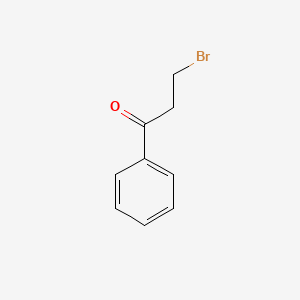
![Tribenzo[de,h,kl]naphtho[1,2,3,4-rst]pentaphene](/img/structure/B1595096.png)
